N-(9-ethyl-9H-carbazol-3-yl)-2-furamide
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Overview
Description
N-(9-ethyl-9H-carbazol-3-yl)-2-furamide is a compound that combines a carbazole moiety with a furan ring. Carbazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science. The incorporation of a furan ring into the structure can enhance the compound’s properties, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9-ethyl-9H-carbazol-3-yl)-2-furamide typically involves the reaction of 9-ethyl-9H-carbazole with furan-2-carboxylic acid or its derivatives. One common method includes the following steps:
Formation of 9-ethyl-9H-carbazole: This can be achieved by reacting carbazole with bromoethane in the presence of potassium hydroxide.
Synthesis of 9-ethyl-9H-carbazol-3-carbaldehyde: This intermediate is prepared by treating 9-ethyl-9H-carbazole with phosphorus oxychloride and N,N-dimethylformamide under reflux conditions.
Coupling with furan-2-carboxylic acid: The final step involves coupling 9-ethyl-9H-carbazol-3-carbaldehyde with furan-2-carboxylic acid in the presence of a suitable catalyst, such as acetic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(9-ethyl-9H-carbazol-3-yl)-2-furamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like manganese dioxide.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Substitution: The furan ring can participate in electrophilic substitution reactions, while the carbazole moiety can undergo nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Manganese dioxide in acetone at room temperature.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic substitution using halogens or nucleophilic substitution using alkyl halides.
Major Products
Oxidation: Formation of oxidized derivatives of the furan ring.
Reduction: Formation of reduced derivatives of the carbazole moiety.
Substitution: Formation of substituted carbazole or furan derivatives.
Scientific Research Applications
N-(9-ethyl-9H-carbazol-3-yl)-2-furamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(9-ethyl-9H-carbazol-3-yl)-2-furamide involves its interaction with molecular targets and pathways. Carbazole derivatives are known to inhibit pro-inflammatory cytokine synthesis, activator protein-1 (AP-1) activity, and epidermal growth factor receptor (EGFR) activation . These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- 1-(9-ethyl-7-(furan-2-yl)-9H-carbazol-3-yl)-N-methylmethanamine
- 1-(9-ethyl-7-(thiazol-4-yl)-9H-carbazol-3-yl)-N-methylmethanamine
- 1-(9-ethyl-9H-carbazol-3-yl)-N-methylmethanamine
Uniqueness
N-(9-ethyl-9H-carbazol-3-yl)-2-furamide is unique due to the presence of both carbazole and furan moieties in its structure. This combination can enhance its biological activities and make it a versatile compound for various applications.
Properties
Molecular Formula |
C19H16N2O2 |
---|---|
Molecular Weight |
304.3g/mol |
IUPAC Name |
N-(9-ethylcarbazol-3-yl)furan-2-carboxamide |
InChI |
InChI=1S/C19H16N2O2/c1-2-21-16-7-4-3-6-14(16)15-12-13(9-10-17(15)21)20-19(22)18-8-5-11-23-18/h3-12H,2H2,1H3,(H,20,22) |
InChI Key |
BMWOLMXPIMAROR-UHFFFAOYSA-N |
SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CO3)C4=CC=CC=C41 |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CO3)C4=CC=CC=C41 |
Origin of Product |
United States |
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